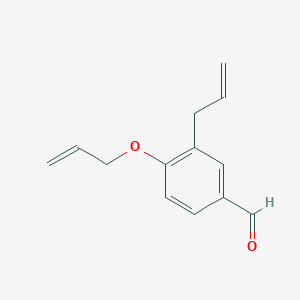

3-Allyl-4-(allyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxy-3-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGSYFSEGOEBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465065 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136433-45-9 | |

| Record name | 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allyl 4 Allyloxy Benzaldehyde

Direct Allylation Strategies

Direct allylation strategies focus on the sequential introduction of allyl groups onto 4-hydroxybenzaldehyde (B117250). This is typically a multi-step process rather than a single-step dialylation, involving an initial O-allylation, followed by a Claisen rearrangement to introduce the C-allyl group, and a final O-allylation.

Alkylation of 4-Hydroxybenzaldehyde with Allyl Bromide/Chloride

A common and effective method for synthesizing 3-Allyl-4-(allyloxy)benzaldehyde starts with the readily available 4-hydroxybenzaldehyde. The process involves three key transformations:

O-allylation of 4-hydroxybenzaldehyde: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first etherified using an allyl halide (typically allyl bromide or allyl chloride) to form 4-(allyloxy)benzaldehyde.

Claisen Rearrangement: The resulting 4-(allyloxy)benzaldehyde is then subjected to thermal rearrangement. In this step, the allyl group migrates from the oxygen atom to the ortho position on the benzene (B151609) ring, yielding 3-allyl-4-hydroxybenzaldehyde (B1275283). prepchem.com This reaction is a classic example of a chemicalbook.comchemicalbook.com-sigmatropic rearrangement. wikipedia.orgnrochemistry.com

Second O-allylation: The newly exposed phenolic hydroxyl group on 3-allyl-4-hydroxybenzaldehyde is then etherified in a second allylation step to afford the final product, this compound. prepchem.com

The success of the allylation steps hinges on the appropriate choice of base and solvent. Potassium carbonate is a frequently used base for the O-allylation of phenols due to its mildness and ease of handling. prepchem.com Acetone (B3395972) is a common solvent for this reaction, facilitating the dissolution of the reactants and the base. prepchem.com The reaction is typically carried out under reflux conditions to ensure a reasonable reaction rate. prepchem.com

For the Claisen rearrangement, thermal conditions are paramount. The reaction is often performed by heating the 4-(allyloxy)benzaldehyde at high temperatures, for instance, at 220°C. prepchem.com In some instances, microwave irradiation in the presence of a suitable solvent like N-methylpyrrolidone (NMP) has been shown to effectively promote Claisen rearrangements, often leading to reduced reaction times and high yields. chemicalbook.com

The final O-allylation of 3-allyl-4-hydroxybenzaldehyde can be achieved using similar conditions to the first allylation, employing allyl bromide or chloride in the presence of a base like potassium carbonate in a suitable solvent. prepchem.com

Table 1: Reaction Conditions for the Synthesis of this compound Intermediates

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Product |

| 1. O-allylation | 4-Hydroxybenzaldehyde, Allyl Bromide | Potassium Carbonate | Acetone | Reflux | 4-(Allyloxy)benzaldehyde |

| 2. Claisen Rearrangement | 4-(Allyloxy)benzaldehyde | None (Thermal) | None | 220°C | 3-Allyl-4-hydroxybenzaldehyde |

| 3. O-allylation | 3-Allyl-4-hydroxybenzaldehyde, Allyl Bromide | Potassium Carbonate | Acetone | Reflux | This compound |

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Stoichiometry of Reagents: In the allylation steps, using a slight excess of the allyl halide (e.g., 1.1 equivalents) can help drive the reaction to completion. prepchem.com The amount of base also needs to be carefully controlled; typically, about two equivalents of potassium carbonate are used. prepchem.com

Reaction Time: The duration of each step needs to be monitored to ensure the reaction goes to completion without the formation of significant side products. For the initial allylation, a few hours of reflux is often sufficient. prepchem.com The Claisen rearrangement may require several hours at high temperature. prepchem.com

Temperature Control: Precise temperature control is especially critical for the Claisen rearrangement. Too low a temperature will result in a sluggish reaction, while excessively high temperatures could lead to decomposition of the starting material or product.

Purification: After each step, purification is necessary to isolate the desired intermediate in high purity. Common techniques include filtration to remove inorganic salts, evaporation of the solvent under reduced pressure, and column chromatography to separate the product from any unreacted starting materials or byproducts. chemicalbook.com

Multistep Approaches from Nitro-Phenol Derivatives

An alternative, though more complex, synthetic route to this compound can be envisioned starting from p-nitrophenol. This multistep approach would involve the initial formation of the benzaldehyde (B42025) functionality, followed by the introduction of the allyl groups.

A hypothetical pathway starting from a nitro-phenol derivative could involve the following sequence of reactions:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of p-nitrophenol would first be protected, for example, by converting it to a stable ether.

Reduction of the Nitro Group: The nitro group would then be reduced to an amino group.

Sandmeyer Reaction: The resulting aminophenol could then be converted to a cyanophenol via a Sandmeyer reaction.

Reduction of the Nitrile: The cyano group can be reduced to an aldehyde, for instance, using diisobutylaluminium hydride (DIBAL-H).

Deprotection and Allylation Sequence: The protecting group on the phenolic hydroxyl would then be removed, followed by the three-step allylation and rearrangement sequence described in section 2.1.1.

A documented synthesis of a related compound, 3-allyl-2-(allyloxy)-5-bromoaniline, starts from 2-allylphenol (B1664045) and involves nitration, bromination, allylation of the phenolic hydroxyl group, and finally, reduction of the nitro group. nih.govresearchgate.net This demonstrates the feasibility of incorporating a nitro group and subsequently reducing it in the presence of allyl functionalities.

Industrial Scale Synthesis Considerations

The large-scale synthesis of this compound would necessitate careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The laboratory-scale synthesis provides a foundation, but scaling up introduces new challenges.

Key considerations for industrial production include:

Reactor Design and Material: The choice of reactor is critical, especially for the high-temperature Claisen rearrangement step. The reactor must be able to withstand high temperatures and pressures and should be constructed from materials that are inert to the reactants and products.

Heat Transfer: Efficient heat transfer is crucial for controlling the temperature of the reactions, particularly the exothermic allylation reactions and the endothermic Claisen rearrangement. Inadequate heat management can lead to runaway reactions or the formation of impurities.

Solvent Selection and Recovery: While acetone is used in laboratory-scale synthesis, its low boiling point and flammability might pose challenges on an industrial scale. Alternative, higher-boiling, and less hazardous solvents might be considered. A robust solvent recovery system would be essential to minimize costs and environmental impact.

Process Automation and Control: Implementing automated control systems for monitoring and adjusting reaction parameters such as temperature, pressure, and reactant addition rates can improve consistency, yield, and safety.

Workup and Purification: Industrial-scale purification methods such as distillation, crystallization, and large-scale chromatography would need to be developed and optimized to handle large volumes of material and ensure the final product meets the required purity specifications.

Waste Management: The process will generate waste streams, including inorganic salts from the allylation steps and solvent waste. An effective waste management plan is necessary to comply with environmental regulations.

Process Optimization for Scalability

Transitioning a synthetic route from a laboratory scale to an industrial or pilot scale necessitates a thorough optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogues, several factors are critical in process optimization.

The choice of base and solvent for the O-allylation steps is paramount. For instance, in the synthesis of the related compound 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, potassium carbonate in dimethylformamide (DMF) has been shown to be effective for selective allylation and etherification. Temperature and reaction time are also crucial variables. Elevated temperatures, typically in the range of 70–80 °C, and extended reaction times of up to 20 hours in batch processes are often required to drive the reaction to completion.

The Claisen rearrangement, a key step in introducing the C-3 allyl group, is a thermal process that often requires high temperatures. For example, the rearrangement of 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde can be achieved by heating in N-methylpyrrolidone (NMP) at 200 °C under microwave irradiation for 3 hours, resulting in a high yield of 92%. chemicalbook.com For scalability, translating such high-temperature reactions from microwave to conventional heating systems requires careful engineering to ensure uniform heat distribution and avoid localized overheating, which could lead to side product formation.

The following table summarizes key parameters and findings from the synthesis of a closely related compound, which can inform the scalable synthesis of this compound.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

| Allylation (Batch) | Hydroxybenzaldehyde, Allyl Bromide, K₂CO₃, DMF | 70 °C | 20 hours | 78 | Standard batch reaction for a related compound. |

| Claisen Rearrangement | 4-allyloxy-3-methoxybenzaldehyde in NMP | 200 °C | 3 hours | 92 | Microwave-assisted synthesis of a related compound. chemicalbook.com |

Interactive Data Table: Synthesis Parameters for Analogous Compounds

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allylation (Batch) | Hydroxybenzaldehyde, Allyl Bromide, K₂CO₃, DMF | 70 °C | 20 hours | 78 | |

| Claisen Rearrangement | 4-allyloxy-3-methoxybenzaldehyde in NMP | 200 °C | 3 hours | 92 | chemicalbook.com |

Employment of Continuous Flow Reactors and Automated Systems

Continuous flow chemistry has emerged as a powerful tool for process optimization, offering advantages such as enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward automation and scale-up.

The application of flow chemistry to the synthesis of this compound analogues has demonstrated significant improvements in reaction efficiency. For the allylation step in the synthesis of 3-Allyl-4-(allyloxy)-5-ethoxybenzaldehyde, a continuous flow reactor operating at 80 °C achieved an 88% yield with a residence time of only 15 minutes, a substantial improvement over the 20-hour reaction time required in a batch process. This acceleration is attributed to the superior heat transfer and mixing within the microchannels of the flow reactor.

The thermal Claisen rearrangement is another step that benefits greatly from continuous flow technology. tue.nl High temperatures can be safely achieved in flow reactors due to the small reaction volumes and excellent temperature control, preventing solvent evaporation and enabling superheated conditions. tue.nl Studies on the thermal Claisen rearrangement of allyl phenyl ether in a microflow system have reported quantitative yields in as little as 4 minutes at 300 °C and 100 bar. tue.nl This represents a significant rate enhancement compared to traditional batch methods.

The table below compares batch and flow synthesis for the allylation of a related benzaldehyde derivative, highlighting the advantages of continuous flow processing.

| Process | Temperature | Residence/Reaction Time | Yield (%) |

| Batch Allylation | 70 °C | 20 hours | 78 |

| Flow Allylation | 80 °C | 15 minutes | 88 |

Interactive Data Table: Comparison of Batch vs. Flow Synthesis for Allylation

| Process | Temperature | Residence/Reaction Time | Yield (%) |

|---|---|---|---|

| Batch Allylation | 70 °C | 20 hours | 78 |

| Flow Allylation | 80 °C | 15 minutes | 88 |

Data adapted from the synthesis of a related compound.

Purification Techniques for Synthesized this compound

Following the reaction, the crude product is typically worked up using standard organic extraction procedures. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities. The organic layer is then washed, dried over a desiccant such as anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. chemicalbook.com

For obtaining high-purity material, chromatographic techniques are indispensable. Flash column chromatography using silica (B1680970) gel is a commonly reported method for the purification of allylated benzaldehyde derivatives. nih.govmdpi.com The choice of eluent system is crucial for achieving good separation. For example, in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, a mixture of hexanes and ethyl acetate (B1210297) was used for purification. nih.gov Similarly, a petroleum ether-ethyl acetate system was employed to purify 3-allyl-4-hydroxy-5-methoxybenzaldehyde. chemicalbook.com

In some cases, recrystallization can be an effective method for purification, particularly if the product is a solid at room temperature. For instance, the synthesis of 4-(4'-bromo)-phenacyloxy benzaldehyde involved recrystallization from an ethanol (B145695):water mixture to yield a solid product. orientjchem.org

The table below outlines common purification methods used for analogous compounds.

| Compound | Purification Method | Eluent/Solvent System | Reference |

| 3-allyl-2-(allyloxy)-5-bromoaniline | Flash Chromatography (Silica Gel) | Hexanes/Ethyl Acetate | nih.gov |

| 3-allyl-4-hydroxy-5-methoxybenzaldehyde | Column Chromatography | Petroleum Ether/Ethyl Acetate | chemicalbook.com |

| 4-Allyloxy-3-hydroxybenzaldehyde | Column Chromatography (Silica Gel) | Not specified | mdpi.com |

| 4-(allyloxy)-3-methoxybenzaldehyde | Extraction and Washing | Ether and 2 M Sodium Hydroxide (B78521) | researchgate.net |

Interactive Data Table: Purification Methods for Related Benzaldehyde Derivatives

| Compound | Purification Method | Eluent/Solvent System | Reference |

|---|---|---|---|

| 3-allyl-2-(allyloxy)-5-bromoaniline | Flash Chromatography (Silica Gel) | Hexanes/Ethyl Acetate | nih.gov |

| 3-allyl-4-hydroxy-5-methoxybenzaldehyde | Column Chromatography | Petroleum Ether/Ethyl Acetate | chemicalbook.com |

| 4-Allyloxy-3-hydroxybenzaldehyde | Column Chromatography (Silica Gel) | Not specified | mdpi.com |

| 4-(allyloxy)-3-methoxybenzaldehyde | Extraction and Washing | Ether and 2 M Sodium Hydroxide | researchgate.net |

Chemical Transformations and Reactivity of 3 Allyl 4 Allyloxy Benzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group is a primary site for both electrophilic and nucleophilic attacks, enabling conversions to a variety of other functional groups and forming new carbon-carbon bonds.

Oxidation Pathways to Carboxylic Acids and Derivatives

The aldehyde functional group of 3-allyl-4-(allyloxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-allyl-4-(allyloxy)benzoic acid. This transformation is a fundamental process in organic synthesis and can be achieved using a range of oxidizing agents. google.comtib.eu Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). nih.govrsc.org

Modern, milder, and more selective methods are also applicable. Reagents such as Oxone (potassium peroxymonosulfate) provide an efficient and metal-free alternative for the oxidation of aldehydes to carboxylic acids. tib.eu Another effective method involves the use of sodium chlorite (B76162) (NaClO₂) in a buffered solution, often referred to as the Lindgren oxidation, which is highly selective for aldehydes. researchgate.netsemanticscholar.org N-Hydroxyphthalimide (NHPI) can also catalyze the aerobic oxidation of aldehydes using molecular oxygen as the ultimate oxidant, representing a green chemistry approach. tib.eu

| Reagent(s) | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-Allyl-4-(allyloxy)benzoic acid | Aqueous medium, acidic or basic conditions | nih.govrsc.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 3-Allyl-4-(allyloxy)benzoic acid | Aqueous or organic solvent (e.g., DMF) | tib.eu |

| Sodium Chlorite (NaClO₂) | 3-Allyl-4-(allyloxy)benzoic acid | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene | researchgate.netsemanticscholar.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | 3-Allyl-4-(allyloxy)benzoic acid | Catalytic NHPI, O₂ atmosphere, organic solvent | tib.eu |

Reduction Reactions to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-allyl-4-(allyloxy)phenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild choice for this reduction. nih.govrsc.org For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, although it is less selective and requires more stringent anhydrous conditions.

Aldol (B89426) Condensation Reactions for Chalcone (B49325) and Flavone (B191248) Derivatives

This compound is a valuable substrate for the Claisen-Schmidt condensation, a base-catalyzed aldol reaction between an aromatic aldehyde and a ketone. scispace.comresearchgate.netresearchgate.net Reaction with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields a chalcone, which is an α,β-unsaturated ketone. nih.govnih.gov These chalcones are important intermediates in the biosynthesis of flavonoids. nih.govresearchgate.net

For the synthesis of flavone derivatives, a chalcone bearing a hydroxyl group at the ortho-position of the acetophenone-derived ring is required. While this compound itself does not provide this hydroxyl group, it can react with a 2'-hydroxyacetophenone. The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form a flavone. nih.govrsc.org The cyclization of 2'-hydroxychalcones into flavanones, which can be further oxidized to flavones, is a key step in flavonoid synthesis. rsc.org This cyclization can be promoted under various conditions, including acidic or basic catalysis. rsc.org

| Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product Class | Reference |

|---|---|---|---|---|

| Acetophenone | NaOH or KOH, Ethanol, room temp. | 1-Phenyl-3-(3-allyl-4-(allyloxy)phenyl)prop-2-en-1-one (a chalcone) | Chalcone | scispace.comnih.gov |

| 2'-Hydroxyacetophenone | NaOH or KOH, Ethanol | 1-(2-Hydroxyphenyl)-3-(3-allyl-4-(allyloxy)phenyl)prop-2-en-1-one | Flavone (after oxidative cyclization) | nih.govrsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at the Aldehyde Position

While traditional cross-coupling reactions typically involve organohalides, recent advancements have enabled the use of aldehydes as coupling partners. One such transformation is the nickel-catalyzed decarbonylative Suzuki-Miyaura cross-coupling. researchgate.net In this reaction, the formyl group (–CHO) of an aromatic aldehyde is extruded as carbon monoxide, and a new carbon-carbon bond is formed with an organoboron reagent. This allows for the direct conversion of this compound into a biaryl compound, where the formyl group is replaced by an aryl or heteroaryl group from the boronic acid or ester.

Another type of cross-coupling involving aromatic aldehydes is the palladium-catalyzed ortho-C–H arylation. nih.govacs.org Here, the aldehyde acts as a transient directing group, facilitating the activation of a C-H bond at the position ortho to the aldehyde. While this reaction occurs on the aromatic ring rather than directly substituting the aldehyde group, it is a significant cross-coupling pathway for this class of molecule.

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Decarbonylative Suzuki-Miyaura Coupling | Nickel catalyst (e.g., Ni(cod)₂), ligand | Arylboronic acid/ester | Biaryl (formyl group is replaced) | researchgate.net |

| ortho-C-H Arylation | Palladium catalyst (e.g., Pd(OAc)₂) | Arylboronic acid | ortho-Arylated benzaldehyde (B42025) | nih.govacs.org |

Reactions Involving the Allyloxy Group

The allyloxy moiety (–O–CH₂–CH=CH₂) is another reactive site within the molecule, primarily susceptible to cleavage or rearrangement reactions.

Nucleophilic Substitution Reactions and Formation of Substituted Derivatives

The allyloxy group can be cleaved under various conditions, a reaction known as deallylation, to reveal the parent phenol (B47542). This transformation is a form of nucleophilic substitution where the allyl group is removed. This is often achieved using palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger like pyrrolidine (B122466) or piperidine. google.com

Metal-free methods have also been developed. For instance, a simple and selective deallylation of aryl allyl ethers can be performed using a catalytic amount of iodine (I₂) in a green solvent like polyethylene (B3416737) glycol (PEG). rsc.orgrsc.org This reaction proceeds under mild conditions and tolerates a variety of other functional groups. Electrochemically generated nickel has also been shown to be effective for the deallylation of allyl aryl ethers. acs.org The cleavage of the ether results in the formation of 3-allyl-4-hydroxybenzaldehyde (B1275283).

| Reagent/Catalyst System | Product | Reaction Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / Pyrrolidine | 3-Allyl-4-hydroxybenzaldehyde | Catalytic Deallylation | google.com |

| Iodine (catalytic) in PEG-400 | 3-Allyl-4-hydroxybenzaldehyde | Metal-Free Deallylation | rsc.orgrsc.org |

| Electrochemically generated Nickel | 3-Allyl-4-hydroxybenzaldehyde | Electrochemical Deallylation | acs.org |

Claisen Rearrangement to Phenolic Aldehydes (e.g., 2-allyl-4-hydroxybenzaldehyde derivatives)

The aromatic Claisen rearrangement is a powerful, thermally-induced tsijournals.comtsijournals.com-sigmatropic rearrangement specific to allyl aryl ethers. wikipedia.orglibretexts.org When subjected to heat, the allyl group of the ether migrates from the oxygen atom to an ortho position on the aromatic ring, yielding an ortho-allyl phenol. libretexts.orglibretexts.org This concerted, intramolecular process proceeds through a cyclic, six-membered transition state. libretexts.org

For This compound , the rearrangement involves the migration of the allyl group from the ether linkage at position 4 to the adjacent, unsubstituted C-5 position. This transformation yields the phenolic aldehyde, 2,5-diallyl-4-hydroxybenzaldehyde . The reaction is typically driven by high temperatures, although various catalysts can facilitate the transformation under milder conditions. tsijournals.commedjchem.com Microwave-assisted protocols have also been shown to significantly reduce reaction times. tsijournals.comrsc.org

If both ortho positions of an allyl aryl ether are substituted, the reaction can proceed via a subsequent Cope rearrangement, leading to the para-substituted product. organic-chemistry.org However, in the case of this compound, the C-5 position is available, making the formation of 2,5-diallyl-4-hydroxybenzaldehyde the expected outcome.

| Reaction Condition | Catalyst/Solvent | Temperature | Outcome | Reference(s) |

| Thermal (Conventional) | High-boiling solvent (e.g., Toluene, Xylene) | 120-250 °C | Rearrangement to o-allylphenol | tsijournals.com |

| Microwave-Assisted | Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) or Solvent-free | 220-300 °C (PMA) | Accelerated rearrangement | tsijournals.comresearchgate.net |

| Lewis Acid Catalysis | ZnCl₂, BF₃·OEt₂ | 55 °C (Zn) | Catalyzed rearrangement | tsijournals.comresearchgate.net |

Transformations of the Allyl Substituent

The two distinct allyl groups on this compound are prime targets for transformations that build molecular complexity, including cyclization via olefin metathesis and late-stage diversification through C-H activation.

Ring-closing metathesis (RCM) is a robust method for synthesizing unsaturated cyclic compounds from acyclic dienes. sigmaaldrich.commasterorganicchemistry.com The reaction is catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts, which are known for their functional group tolerance. organic-chemistry.orgnih.gov

The structure of this compound is ideally suited for an intramolecular RCM reaction. The two terminal alkene functionalities of the allyl groups can react in the presence of a Grubbs catalyst to form a new carbon-carbon double bond, resulting in a seven-membered heterocyclic ring fused to the benzaldehyde core. This cyclization would produce a dihydro-oxepine derivative, specifically 6-formyl-2,3-dihydro-1-benzoxepine , and release ethylene (B1197577) as a volatile byproduct. wikipedia.orglibretexts.org While effective, potential side reactions like isomerization of the newly formed double bond can occur, which can sometimes be suppressed by using specific additives. wikipedia.org

| Catalyst Type | Description | Typical Loading | Key Features | Reference(s) |

| Grubbs Catalyst (1st Gen) | RuCl₂(PCy₃)₂(=CHPh) | 5-15 mol% | High activity, good for less demanding RCM. | nih.gov |

| Grubbs Catalyst (2nd Gen) | RuCl₂(IMesH₂)(PCy₃)(=CHPh) | 5-15 mol% | Higher activity and stability, broader substrate scope. | organic-chemistry.orgnih.gov |

| Hoveyda-Grubbs Catalysts | Ruthenium catalysts with a chelating isopropoxybenzylidene ligand. | Room Temperature | High stability, easy to handle, good for sterically hindered alkenes. | sigmaaldrich.com |

Photoredox catalysis has emerged as a powerful tool for late-stage functionalization, enabling the direct activation of otherwise inert C–H bonds under mild conditions. nih.govacs.org This methodology is particularly relevant for activating allylic C(sp³)–H bonds, such as those present on the two allyl substituents of this compound. nih.gov

The process typically involves a photocatalyst, such as an iridium or ruthenium complex or a purely organic dye, which absorbs visible light to initiate a single-electron transfer (SET) process. nih.govnih.gov This generates highly reactive radical intermediates that can undergo a variety of coupling reactions. nih.gov Applying this to this compound would allow for the direct alkylation or arylation of its allyl groups without the need for pre-functionalization, offering a streamlined path to a diverse library of complex derivatives. charnwooddiscovery.comsemanticscholar.orgresearchgate.net For example, a synergistic approach using a photocatalyst and a nickel catalyst can facilitate the coupling of the allylic position with alkyl or aryl halides. researchgate.net

| Catalysis System | Reaction Type | Substrate Position | Potential Outcome | Reference(s) |

| Dual Photoredox/Nickel Catalysis | C(sp³)–H Alkylation/Arylation | Allylic C-H | Introduction of new alkyl or aryl groups at the allyl side chains. | semanticscholar.orgresearchgate.net |

| Synergistic Organo/Photoredox Catalysis | Allylic C(sp³)–H Alkylation with Imines | Allylic C-H | Formation of new C-C bonds to produce homoallylic amines. | nih.gov |

| Dual Palladium/Iridium Photoredox Catalysis | C–H Acylation | Aldehyde C-H | Acylation of other molecules (e.g., indoles) using the aldehyde as an acyl radical precursor. | nih.gov |

Cascade and Multicomponent Reactions

The multiple reactive sites on this compound make it an excellent substrate for complex reaction sequences, including cascade (tandem) reactions and multicomponent reactions (MCRs).

Cascade reactions involve two or more transformations that occur sequentially in a single pot without isolating intermediates. nih.gov A potential cascade for this molecule could begin with a Claisen rearrangement to form 2,5-diallyl-4-hydroxybenzaldehyde, which could then undergo an in-situ intramolecular cyclization, such as hydroaryloxylation, to form a dihydrobenzofuran or related heterocyclic system. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a product that incorporates structural elements from each starting material. nih.govnih.gov The aldehyde functionality of this compound makes it a prime candidate for well-known MCRs. For example, it could serve as the aldehyde component in a Betti reaction, combining with a secondary amine (like pyrrolidine) and β-naphthol to generate complex aminoalkylnaphthol derivatives in a single, atom-economical step. sci-hub.se Similarly, it could participate in an Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide. nih.gov

| Reaction Type | Key Reactants | Potential Product Class | Key Features | Reference(s) |

| Cascade Reaction | (Substrate only, with catalyst/heat) | Fused heterocycles (e.g., Dihydrobenzofurans) | Claisen rearrangement followed by intramolecular cyclization. | researchgate.netnih.gov |

| Betti Reaction (MCR) | Amine, β-Naphthol | Aminoalkylnaphthols | One-pot, three-component synthesis of Betti bases. | sci-hub.se |

| Ugi Reaction (MCR) | Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamides | Four-component reaction leading to peptide-like scaffolds. | nih.gov |

| Carbonyl Alkylative Amination (MCR) | Secondary Amine, Alkyl Iodide | Complex tertiary amines | Three-component coupling of an aldehyde, amine, and alkyl halide. | acs.org |

Mechanistic Investigations of Reactions Involving 3 Allyl 4 Allyloxy Benzaldehyde and Its Precursors/derivatives

Mechanistic Insights into Williamson Ether Synthesis in Allylation

The introduction of the allyloxy group onto a phenolic precursor, such as 3-allyl-4-hydroxybenzaldehyde (B1275283), is typically achieved via the Williamson ether synthesis. This classic reaction remains one of the most reliable and widely used methods for forming ethers. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The first step involves the deprotonation of the hydroxyl group on the phenol (B47542) by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion. This phenoxide ion is a potent nucleophile. In the second step, this nucleophile attacks an electrophilic alkyl halide, in this case, an allyl halide such as allyl bromide. The attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The process is concerted, meaning the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks. wikipedia.org

For a successful Williamson ether synthesis, primary alkyl halides are preferred as the electrophile. masterorganicchemistry.comlibretexts.org Secondary and tertiary alkyl halides are more prone to undergo a competing E2 elimination reaction, especially in the presence of a strong base like the phenoxide, which would result in the formation of an alkene instead of the desired ether. wikipedia.orglibretexts.org

| Feature | Description |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) wikipedia.org |

| Nucleophile | Phenoxide ion (generated from 3-allyl-4-hydroxybenzaldehyde) |

| Electrophile | Primary allyl halide (e.g., Allyl bromide) masterorganicchemistry.com |

| Key Steps | 1. Deprotonation of phenol to form a nucleophilic phenoxide. 2. Backside attack of the phenoxide on the allyl halide. wikipedia.org |

| Driving Force | Formation of a stable ether and a salt byproduct (e.g., NaBr). |

| Side Reactions | E2 Elimination (favored with secondary/tertiary halides). wikipedia.orgmasterorganicchemistry.com |

Detailed Mechanism of Claisen Rearrangement and Regioselectivity

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, specifically a nih.govnih.gov-sigmatropic rearrangement, that transforms an allyl aryl ether into an allyl-substituted phenol. organic-chemistry.orgbyjus.comlibretexts.org In the context of a precursor to the title compound, 4-(allyloxy)benzaldehyde undergoes this rearrangement to yield 3-allyl-4-hydroxybenzaldehyde.

The mechanism is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. libretexts.org The reaction involves the movement of six electrons in a closed loop: the C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring. libretexts.org This initially produces a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone. libretexts.org This dienone quickly tautomerizes to regain the energetic stability of the aromatic ring, resulting in the final o-allylphenol product. organic-chemistry.orglibretexts.org

Regioselectivity is a key aspect of the Claisen rearrangement. The allyl group preferentially migrates to one of the ortho positions of the benzene (B151609) ring. organic-chemistry.org

Electronic Effects : The electronic nature of substituents on the aromatic ring can influence the regioselectivity. Electron-withdrawing groups, such as the aldehyde group in 4-(allyloxy)benzaldehyde, can strongly direct the rearrangement to the adjacent, more hindered ortho position. nih.govchemrxiv.org Population analyses have shown that the carbon atom that forms the major isomer typically has a higher negative atomic charge. chemrxiv.org

Steric Effects : If both ortho positions are blocked by other substituents, the allyl group can undergo a subsequent Cope rearrangement from the ortho-dienone intermediate, migrating to the para position before rearomatization occurs. organic-chemistry.org

| Step | Description |

| 1. nih.govnih.gov-Sigmatropic Shift | The allyl aryl ether undergoes a concerted pericyclic rearrangement through a six-membered, chair-like transition state. organic-chemistry.orglibretexts.org |

| 2. Intermediate Formation | A non-aromatic cyclohexadienone intermediate is formed. A C-O bond is broken, and a C-C bond is formed. libretexts.org |

| 3. Tautomerization | The dienone intermediate undergoes a rapid proton shift (enolization) to restore the aromaticity of the ring, yielding the stable phenol product. organic-chemistry.orglibretexts.org |

Radical Annulation and Cyclization Mechanisms in Chromanone Synthesis

Derivatives of 3-Allyl-4-(allyloxy)benzaldehyde can serve as substrates for the synthesis of chroman-4-ones through radical cascade reactions. These reactions offer an efficient way to construct complex heterocyclic frameworks. nih.govnih.gov

One such pathway involves a cascade radical annulation of 2-(allyloxy)arylaldehydes. nih.gov The mechanism is initiated by the generation of a radical species, for instance, from the decomposition of an initiator like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.gov The key steps are as follows:

Radical Generation : An initiator decomposes to form a primary radical.

Radical Addition : This radical adds to the carbon-carbon double bond of the allyl group in the substrate, forming a new carbon-centered radical intermediate. nih.gov

Cyclization : The newly formed radical undergoes an intramolecular cyclization by attacking the aldehyde group. This forms an oxygen-centered radical. nih.gov

Hydrogen Atom Transfer (HAT) : The reaction cascade is often terminated by a hydrogen atom transfer step, which can occur intramolecularly (a 1,2-HAT, for example) or from the solvent, leading to the final chromanone product. nih.gov

The involvement of a free-radical pathway can be confirmed by control experiments, such as adding a radical inhibitor like TEMPO, which quenches the reaction and prevents the formation of the desired product. nih.gov Another approach involves silver-promoted radical cyclization, where aryldifluoromethyl radicals, generated from gem-difluoroarylacetic acids, add to the double bond of a 2-allyloxybenzaldehyde to initiate the cyclization cascade, yielding 3-aryldifluoromethyl-containing chroman-4-ones. nih.gov

| Step | Mechanistic Detail |

| 1. Initiation | A radical initiator (e.g., (NH₄)₂S₂O₈) decomposes to generate a reactive radical species. nih.gov |

| 2. Propagation (Addition) | The initial radical attacks the C=C double bond of the allyl group, creating a new radical intermediate. nih.gov |

| 3. Propagation (Cyclization) | The intermediate radical cyclizes onto the aldehyde carbonyl group, forming a six-membered ring and an oxygen radical. nih.gov |

| 4. Termination | A hydrogen atom transfer (HAT) process quenches the radical, yielding the stable chroman-4-one product. nih.gov |

Wittig Reaction Pathways in Related Allyloxystyrene Synthesis

The aldehyde functionality of this compound makes it a suitable substrate for the Wittig reaction, a cornerstone of organic synthesis for converting carbonyl compounds into alkenes. chem-station.com This reaction provides a pathway to synthesize allyloxystyrene derivatives.

The Wittig reaction mechanism involves two main components: a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent). chem-station.comnih.gov The ylide is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base, such as n-butyllithium (n-BuLi). masterorganicchemistry.com

Ylide Formation : A strong base deprotonates the phosphonium salt at the carbon adjacent to the phosphorus, creating the nucleophilic ylide. nih.govmasterorganicchemistry.com

Nucleophilic Attack : The ylide's carbanionic center attacks the electrophilic carbonyl carbon of the aldehyde. This initially forms a species called a betaine (B1666868). chem-station.com

Oxaphosphetane Formation : The betaine intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. chem-station.com

Cycloreversion : The oxaphosphetane is unstable and collapses in a reverse [2+2] cycloaddition. The strong phosphorus-oxygen double bond that forms in the triphenylphosphine (B44618) oxide byproduct is the thermodynamic driving force for this step. chem-station.com This decomposition yields the final products: the desired alkene and triphenylphosphine oxide. chem-station.comnih.gov

The stereochemical outcome (E/Z isomerism) of the Wittig reaction is heavily dependent on the nature of the ylide. Stabilized ylides tend to give E-alkenes, while non-stabilized ylides typically yield Z-alkenes. chem-station.com

| Step | Mechanistic Detail |

| 1. Ylide Preparation | A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi) to form a phosphorus ylide. masterorganicchemistry.com |

| 2. Nucleophilic Addition | The ylide attacks the aldehyde carbonyl carbon to form a betaine intermediate. chem-station.com |

| 3. Ring Formation | The betaine cyclizes to form a four-membered oxaphosphetane intermediate. chem-station.com |

| 4. Elimination | The oxaphosphetane collapses to yield the alkene and triphenylphosphine oxide. chem-station.comnih.gov |

Solvent Effects and Catalysis in Reaction Mechanisms

The efficiency and outcome of the reactions involving this compound are significantly influenced by the choice of solvent and the use of catalysts.

| Reaction | Solvent Effects | Catalysis |

| Williamson Ether Synthesis | Polar aprotic solvents (e.g., DMF, acetone) are preferred as they solvate the cation but not the nucleophile, accelerating the SN2 reaction. | Phase-transfer catalysts can be used to facilitate the reaction between reactants in different phases. francis-press.com Strong bases (e.g., NaH) are used to catalyze the initial deprotonation. youtube.com High-temperature catalytic versions have also been developed. researchgate.net |

| Claisen Rearrangement | Polar solvents can accelerate the reaction rate. byjus.com "On water" conditions can lead to significant rate enhancements due to the stabilization of the polar transition state via hydrogen bonding at the water-organic interface. nih.gov | The reaction is often thermal but can be catalyzed by Lewis acids, which coordinate to the ether oxygen, accelerating the rearrangement and allowing for lower temperatures. nih.gov Microwave heating can reduce reaction times but may not offer a specific non-thermal catalytic effect. rsc.org |

| Radical Annulation | The solvent can play a direct role; for example, DMSO was used in one reported cascade. nih.gov | The reaction is dependent on radical initiators (e.g., (NH₄)₂S₂O₈) nih.gov or promoters (e.g., silver salts) nih.gov to generate the initial radical species needed to start the cascade. |

| Wittig Reaction | Anhydrous, non-protic solvents like tetrahydrofuran (B95107) (THF) are essential for the formation and stability of the highly reactive ylide. chem-station.com | The reaction is catalyzed by the strong base used to generate the ylide. The presence of certain salts (e.g., lithium halides) can influence the reaction's stereoselectivity by complexing with intermediates. chem-station.com |

Advanced Synthetic Applications in Organic Chemistry

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

The unique arrangement of an aldehyde, an ether linkage, and two allyl groups on the benzene (B151609) ring makes 3-allyl-4-(allyloxy)benzaldehyde a versatile building block in organic synthesis. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions and condensations. The allyl groups are also highly reactive and can participate in reactions such as Claisen rearrangements, cross-coupling reactions, and additions. nih.gov

Anilines and aminophenols are important building blocks in the synthesis of pharmaceuticals and dyes. nih.gov The functional groups present in this compound make it a potential precursor for the synthesis of more complex, functionalized aniline (B41778) derivatives. nih.gov For instance, a multi-step synthesis starting from the related compound 2-allylphenol (B1664045) has been reported to produce 3-allyl-2-(allyloxy)-5-bromoaniline, demonstrating the synthetic utility of the allyl and phenol (B47542) functionalities which are structurally related to the subject compound. nih.gov

Precursor for Advanced Organic Structures

Calixresorcinarenes, also known as calix sigmaaldrich.comresorcinarenes, are macrocyclic compounds typically formed by the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. nih.gov These molecules have a three-dimensional basket-like shape that allows them to act as hosts for smaller guest molecules and ions, leading to applications in sensing, separation, and catalysis. nih.govrsc.org The synthesis of various calixarenes is a well-established method that often involves the reaction of resorcinol with different benzaldehyde (B42025) derivatives. rsc.org While the primary products are often calix sigmaaldrich.comarenes, the formation of larger macrocycles like calix up.ac.zaarenes and calix nih.govarenes has been reported, though they are typically produced in lower yields. researchgate.net

Benzo-fused heterocycles containing oxygen are prevalent scaffolds in natural products and biologically active molecules, making their synthesis an important area of organic chemistry. up.ac.za The functional groups within this compound, specifically the allyl ether, make it a potential starting material for the construction of such heterocyclic systems through reactions like intramolecular cyclization.

For example, a synthetic strategy has been developed for 8-membered oxygen-containing benzo-fused heterocycles that involves key steps such as allylation and Claisen rearrangement, which are reactions that the allyl groups of this compound could potentially undergo. up.ac.za Furthermore, cascade radical annulation of 2-(allyloxy)arylaldehydes has been shown to produce ester-containing chroman-4-ones, demonstrating a pathway for the formation of a six-membered oxygen-containing ring from a related structural motif. nih.gov

The derivatization of benzaldehydes is a common strategy in the development of new pharmaceutical and agrochemical compounds. The structural features of this compound make it an interesting platform for creating a variety of derivatives. For instance, related allyloxy-benzaldehyde compounds are being explored as building blocks for new therapeutic agents. Derivatives of these structures are of interest for their potential antimicrobial and anticancer properties.

Anilines, which can be synthesized from benzaldehyde precursors, are crucial intermediates in medicinal chemistry and the dye industry. nih.gov The potential to transform the aldehyde and introduce nitrogen-containing functional groups highlights a pathway to novel, biologically active molecules. However, specific research detailing the direct derivatization of this compound into targeted pharmaceutical or agrochemical intermediates is not extensively documented in the available literature.

Monomer Applications in Polymer Chemistry

Allyl monomers are a class of compounds that can undergo polymerization to form polymers, although they often polymerize more slowly and yield lower molecular weight polymers compared to vinyl monomers. The two allyl groups in this compound provide potential sites for polymerization. A related compound, 3-allyl-4-monohydroxyacetophenone, is identified as a phenolic monomer, suggesting that the allyl functionality can be suitable for polymerization processes. specialchem.com While the potential for this compound to act as a monomer or a cross-linking agent in polymer synthesis exists due to its diallyl nature, specific studies or applications demonstrating its use in polymer chemistry are not widely reported.

Development of Advanced Materials with Enhanced Performance Characteristics

The functional groups of this compound suggest its potential as a component in the development of advanced materials. For example, the related compound 3-allyl-4-monohydroxyacetophenone is noted as a strong UV absorber and a potential UV radical initiator, which are desirable properties for materials requiring UV protection or for initiating polymerization processes in coatings and adhesives. specialchem.com Furthermore, its role as a potential precursor for calixarenes points towards applications in materials science, as calixarenes are used in the creation of sensors, separation media, and other functional materials. rsc.orgorientjchem.org The allyl groups could also be functionalized to tailor the properties of resulting materials. Despite this potential, specific examples of advanced materials developed directly from this compound are not detailed in the surveyed scientific literature.

Theoretical and Computational Studies on 3 Allyl 4 Allyloxy Benzaldehyde and Its Reaction Pathways

Density Functional Theory (DFT) Simulations for Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, such as the Claisen rearrangement, a reaction highly relevant to 3-Allyl-4-(allyloxy)benzaldehyde due to its aryl-allyl ether moiety. DFT calculations allow for the precise modeling of the potential energy surface of a reaction, enabling the identification and characterization of transition states.

The Claisen rearrangement of an aryl allyl ether proceeds through a concerted, pericyclic nih.govnih.gov-sigmatropic shift. Computational studies on analogous systems, such as allyl phenyl ether, utilize DFT methods like B3LYP with a significant basis set (e.g., 6-311G**) to map the energy profile of this transformation. These calculations reveal that the reaction proceeds via a chair-like transition state, leading to an ortho-allyl phenol (B47542) intermediate.

For this compound, the initial Claisen rearrangement would involve the allyloxy group at the 4-position. DFT simulations can pinpoint the transition state for this step, providing crucial data on its geometry and activation energy. The presence of the allyl group at the 3-position and the aldehyde group at the 1-position introduces electronic and steric factors that can be quantified through these computational models.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Claisen Rearrangement of a Substituted Aryl Allyl Ether

| Species | Relative Energy (kcal/mol) |

| Reactant (Aryl Allyl Ether) | 0.0 |

| Transition State | +25.0 to +35.0 |

| Intermediate (ortho-Allyl Phenol) | -15.0 to -25.0 |

Note: The values presented are illustrative and based on typical ranges for Claisen rearrangements of similar compounds.

Computational Modeling of Regioselectivity in Rearrangement Reactions

A key aspect of the Claisen rearrangement in substituted aromatic ethers is regioselectivity—the preferential migration of the allyl group to one of two possible ortho positions. In the case of this compound, the rearrangement of the 4-allyloxy group can theoretically proceed to either the 3-position (already substituted with an allyl group) or the 5-position (unsubstituted).

Computational modeling, again primarily using DFT, is instrumental in predicting the regiochemical outcome. nih.gov The calculations focus on the relative activation energies of the transition states leading to the different possible products. nih.gov Studies on related systems, such as meta-allyloxy aryl ketones, have shown that electron-withdrawing groups, like the carbonyl in a benzaldehyde (B42025), can strongly influence the regioselectivity of the rearrangement. nih.gov These groups can stabilize the transition state leading to rearrangement at the more hindered ortho position through electronic effects. nih.gov

By calculating the activation barriers for the two potential rearrangement pathways of this compound, researchers can predict the major product. The steric hindrance from the existing allyl group at the 3-position would likely raise the energy of that transition state, favoring rearrangement to the 5-position. However, the electronic influence of the aldehyde and the existing allyl and allyloxy groups must be computationally evaluated for a definitive prediction.

Table 2: Illustrative Computational Data on Regioselectivity in Aryl Allyl Ether Rearrangement

| Parameter | Pathway to 3-position | Pathway to 5-position |

| Calculated Activation Energy (ΔG‡, kcal/mol) | 32.5 | 29.8 |

| Predicted Product Ratio (at 180 °C) | 5% | 95% |

Note: This table represents a hypothetical outcome for this compound, demonstrating how computational data can predict product distribution based on calculated activation energies.

Solvent Effects Modeling (e.g., Polarizable Continuum Model) for Reaction Optimization

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. Computational models are crucial for understanding and predicting these solvent effects, thereby aiding in reaction optimization. The Polarizable Continuum Model (PCM) is a widely used method for this purpose. wikipedia.orgcapes.gov.br

PCM treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the computation of solvent effects more tractable. wikipedia.org This model is particularly effective for reactions involving changes in charge distribution, as is common in the transition states of many organic reactions. wikipedia.orgcapes.gov.br The model calculates the electrostatic interactions between the solute and the solvent continuum, providing a more accurate energy profile of the reaction in solution. capes.gov.br

For the Claisen rearrangement of this compound, PCM can be applied in conjunction with DFT calculations to determine how solvents of varying polarity might affect the activation energy and the regioselectivity. Generally, polar solvents may stabilize a more polar transition state, potentially altering the reaction rate. By simulating the reaction in different virtual solvents (e.g., toluene, acetonitrile (B52724), water), chemists can computationally screen for the optimal reaction conditions before undertaking extensive experimental work.

Table 3: Hypothetical Solvent Effects on Activation Energy using PCM-DFT

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | 1.0 | 30.5 |

| Toluene | 2.4 | 29.9 |

| Acetonitrile | 37.5 | 28.7 |

| Water | 80.1 | 28.1 |

Note: These hypothetical values illustrate the trend of decreasing activation energy with increasing solvent polarity, a potential outcome that can be predicted using PCM calculations.

Analogues and Structural Reactivity Relationships of 3 Allyl 4 Allyloxy Benzaldehyde

Comparative Analysis with 4-Allyloxybenzaldehyde (B1266427) (Absence of 3-Allyl Group)

4-Allyloxybenzaldehyde serves as a direct precursor and a key structural analogue for comparison. The defining difference is the absence of the C3-allyl substituent. The primary reaction of interest for both compounds is the aromatic Claisen rearrangement.

When heated, 4-allyloxybenzaldehyde undergoes a Claisen rearrangement where the allyl group attached to the ether oxygen migrates to one of the ortho positions (C3 or C5). Due to the directing effect of the para-aldehyde group, the rearrangement selectively produces 3-allyl-4-hydroxybenzaldehyde (B1275283).

In contrast, for 3-allyl-4-(allyloxy)benzaldehyde, the C3 position is already occupied. Consequently, the Claisen rearrangement of the 4-allyloxy group is directed exclusively to the only available ortho position, C5. This reaction would yield 3,5-diallyl-4-hydroxybenzaldehyde. The presence of the existing allyl group at C3 may influence the reaction conditions required for the second rearrangement. While both allyl and aldehyde groups are substituents on the ring, the electronic and steric nature of the C3-allyl group can affect the energy barrier of the subsequent rearrangement at C5 compared to the initial rearrangement of 4-allyloxybenzaldehyde.

Comparison with 3-Allyl-4-hydroxybenzaldehyde (Hydroxyl instead of Allyloxy Group)

3-Allyl-4-hydroxybenzaldehyde is the direct product of the Claisen rearrangement of 4-allyloxybenzaldehyde. The key structural difference for comparison with this compound is the functional group at the C4 position: a hydroxyl (-OH) group versus an allyloxy (-OCH₂CH=CH₂) group.

This difference fundamentally alters their chemical reactivity:

Claisen Rearrangement: this compound is a substrate for the Claisen rearrangement, as it possesses the required allyl ether moiety. In contrast, 3-allyl-4-hydroxybenzaldehyde is the product of such a rearrangement and, lacking an allyloxy group, cannot undergo this specific reaction.

Acidity and Nucleophilicity: The phenolic hydroxyl group in 3-allyl-4-hydroxybenzaldehyde is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile, making the oxygen atom a site for further reactions like etherification or esterification. This compound lacks this acidic proton, and its oxygen atom is a much weaker nucleophile.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing further electrophilic substitutions to the positions ortho and para to it. The allyloxy group is also activating, but the difference in their activating strength and the potential for the hydroxyl group to participate in hydrogen bonding can lead to different outcomes in other aromatic substitution reactions.

Reactivity Profiles of Multi-Allyloxy Substituted Benzaldehyde (B42025) Derivatives

When multiple allyloxy groups are present on a benzaldehyde ring, their reactivity in the Claisen rearrangement becomes more complex, involving potential sequential rearrangements. For instance, a hypothetical 2,4-diallyloxybenzaldehyde would present interesting regioselectivity.

The first Claisen rearrangement could, in principle, occur from either the C2 or C4 allyloxy group. The electronic effects of the aldehyde group (electron-withdrawing) and the other allyloxy group (electron-donating) would influence the relative rates. Typically, the first rearrangement would proceed to the position ortho to the reacting allyloxy group.

Rearrangement of 2,4-diallyloxybenzaldehyde:

The C4-allyloxy group could rearrange to the C3 or C5 position.

The C2-allyloxy group could rearrange to the C3 position.

The reaction conditions (temperature, solvent) would be critical in controlling whether a single or double rearrangement occurs. A complete reaction would lead to a diallyl-dihydroxybenzaldehyde. For example, the full rearrangement of 2,4-diallyloxybenzaldehyde would likely result in 3,5-diallyl-2,4-dihydroxybenzaldehyde. The reactivity demonstrates that each allyloxy group can participate in a rearrangement, provided there is an available ortho position, with the reaction cascade continuing until all such groups have migrated.

Influence of Substituent Pattern on Reaction Outcomes and Selectivity

The pattern of substituents on the benzaldehyde ring profoundly dictates the outcome and selectivity of reactions, particularly the Claisen rearrangement.

Steric Hindrance: The presence of a substituent at an ortho position will block rearrangement to that site. As seen with this compound, the pre-existing C3-allyl group forces the migration of the C4-allyloxy group to the C5 position. If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

Electronic Effects: The rate of the Claisen rearrangement is influenced by the electronic nature of other ring substituents. Electron-donating groups (like methoxy, alkyl) tend to accelerate the reaction, while electron-withdrawing groups (like nitro, cyano) generally slow it down. stackexchange.com Theoretical studies have shown that substituents on the aromatic ring have a smaller effect on the reaction barrier compared to substituents directly on the vinyl ether system. rsc.org However, the electronic character of meta substituents can influence the regioselectivity, governing the relative stability of the transition states leading to different isomers. stackexchange.comwikipedia.org

Regioselectivity: In cases with multiple available positions, the inherent electronic properties of the ring direct the incoming group. For meta-substituted allyl aryl ethers, electron-donating groups often favor rearrangement to the para position, whereas electron-withdrawing groups tend to direct the rearrangement to the ortho position. wikipedia.org In the context of this compound, the aldehyde group is a meta-director in electrophilic substitution, but in the pericyclic Claisen rearrangement, steric availability is the dominant factor for regioselectivity.

This control by substituent patterns is a critical tool in synthesis, allowing for the directed construction of complex, highly substituted aromatic compounds.

Analytical and Spectroscopic Characterization of Derived Compounds

Spectroscopic Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the context of 3-Allyl-4-(allyloxy)benzaldehyde and its derivatives, IR spectroscopy can confirm the presence of key structural features.

For instance, the vapor phase IR spectrum of this compound would be expected to show characteristic absorption bands. nih.gov Similarly, the IR spectrum of a related compound, 3-allyloxy-4-methoxybenzaldehyde, also provides valuable information about its functional groups. nih.gov The analysis of IR spectra for benzaldehyde (B42025) and its derivatives reveals the role of C=O, OH, and CH groups in molecular interactions. researchgate.net The vapor phase IR spectrum of 4-(2-propenyloxy)benzaldehyde further illustrates the utility of this technique. nist.gov

Key IR Absorption Bands for Benzaldehyde Derivatives:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aldehyde) | Typically in the range of 1680-1715 cm⁻¹ |

| C-H (Aldehyde) | Two weak bands often appear around 2720 and 2820 cm⁻¹ |

| C=C (Aromatic) | Peaks in the 1450-1600 cm⁻¹ region |

| C-O-C (Ether) | Strong absorption between 1000-1300 cm⁻¹ |

| =C-H (Alkene) | Bending vibrations appear around 650-1000 cm⁻¹ |

This table presents typical ranges and may vary slightly depending on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For derivatives of this compound, ¹H-NMR can distinguish between aromatic protons, aldehydic protons, and the protons of the allyl groups. For example, in related benzaldehyde derivatives, aromatic protons typically appear in the δ 6.5–7.5 ppm region.

¹³C-NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups like carbonyls, aromatic carbons, and aliphatic carbons.

While specific NMR data for this compound is not detailed in the provided results, the principles are well-established. For instance, NMR data is available for the related compound 3,4-dimethylbenzaldehyde. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 202.25 g/mol . nih.gov MS analysis would confirm this molecular weight. The fragmentation pattern observed in the mass spectrum can reveal the loss of specific groups, such as the allyl or formyl groups, providing further evidence for the proposed structure. For example, mass spectrometry data is available for related compounds like 3,4-dimethoxybenzaldehyde (B141060) and 4-(2-propenyloxy)benzaldehyde. nist.govnist.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds in a sample.

GC-MS is used to assess the purity of benzaldehyde derivatives and to separate isomers. nih.gov The retention time from the gas chromatograph provides one piece of identifying information, while the mass spectrum from the mass spectrometer provides another. GC-MS data is available for this compound and 3-allyloxy-4-methoxybenzaldehyde. nih.govnih.gov However, the direct determination of aldehydes can be complicated by their reactivity and potential to form oligomers during analysis. und.edu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is suitable for a wider range of compounds than GC-MS, including those that are not volatile or are thermally unstable.

LC-MS is a common method for analyzing complex mixtures and confirming the identity of synthesized compounds. For example, High-Performance Liquid Chromatography (HPLC) coupled with a Time-of-Flight (TOF) mass spectrometer has been used for the analysis of related compounds. policija.si LC-MS methods are frequently used for the quantitation of various compounds in biological matrices. nih.gov For instance, a C18 column with a gradient elution of a mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724) can be used for the separation of benzaldehyde derivatives.

Elemental Analysis for Empirical Formula Confirmation

Following the synthesis of new chemical entities, the confirmation of their elemental composition is a fundamental step to validate the proposed molecular structures. Elemental analysis provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a purified sample. This quantitative data is then compared against the theoretical percentages calculated from the proposed empirical formula. A close correlation between the experimentally determined and calculated values, typically within a narrow margin of ±0.4%, serves as crucial evidence for the successful synthesis and purity of the target compound.

For any newly synthesized derivative, the expected elemental composition would be calculated based on its unique molecular formula. For instance, a hypothetical Schiff base derivative formed by the reaction of this compound (C₁₃H₁₄O₂) with a simple primary amine like aniline (B41778) (C₆H₇N) would result in a compound with the molecular formula C₁₉H₁₉NO. The theoretical elemental percentages for this hypothetical product would be calculated and then compared with the values obtained from an elemental analyzer.

The table below illustrates the calculated elemental composition for the parent compound, this compound, and a few representative hypothetical derivatives that could be synthesized from it. It is important to note that the "Found (%)" values are placeholders, as experimental data from published literature for these specific derivatives could not be located.

Table 1: Calculated Elemental Composition for this compound and Hypothetical Derivatives

| Compound Name | Molecular Formula | Calculated C (%) | Calculated H (%) | Calculated N (%) | Found C (%) | Found H (%) | Found N (%) |

| This compound nih.gov | C₁₃H₁₄O₂ | 77.20 | 6.98 | - | N/A | N/A | N/A |

| Hypothetical: (E)-1-(phenyl)-N-((3-allyl-4-(allyloxy)phenyl)methylene)aniline | C₁₉H₁₉NO | 82.87 | 6.96 | 5.09 | N/A | N/A | N/A |

| Hypothetical: (E)-1-(3-Allyl-4-(allyloxy)phenyl)-3-(phenyl)prop-2-en-1-one (a Chalcone) | C₂₂H₂₀O₂ | 83.51 | 6.37 | - | N/A | N/A | N/A |

| Hypothetical: 2-(3-Allyl-4-(allyloxy)phenyl)-1-phenyl-1H-benzo[d]imidazole | C₂₆H₂₂N₂O | 82.51 | 5.86 | 7.40 | N/A | N/A | N/A |

N/A: Not Available in surveyed literature.

The confirmation of these calculated values through experimental elemental analysis would be an indispensable part of the full characterization of any new compound derived from this compound, substantiating its empirical and, consequently, its molecular formula.

Q & A

Q. What are the optimal synthetic routes for 3-Allyl-4-(allyloxy)benzaldehyde?

Two primary methods are validated:

- Nitro group reduction : Starting with nitro-phenol derivatives, followed by allylation. This method avoids protection/deprotection steps and achieves higher yields (~81%) .

- Direct allylation of hydroxybenzaldehydes : Reacting 4-hydroxybenzaldehyde with allyl chloride in the presence of potassium carbonate and acetone, yielding allyloxy intermediates. Subsequent allylation at the 3-position requires careful temperature control (60–80°C) . Comparative studies favor the nitro reduction approach for scalability and reproducibility .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H NMR : Look for characteristic signals: δ 9.8–10.1 ppm (aldehyde proton), δ 5.8–6.1 ppm (allyl CH₂ groups), and δ 3.8–4.2 ppm (allyl ether oxygen-CH₂) .

- ¹³C NMR : Peaks at δ 190–192 ppm confirm the aldehyde carbonyl, while δ 115–135 ppm correspond to aromatic carbons .

- IR : Strong absorption at ~2723 cm⁻¹ (C-H stretch of aldehyde) and ~1722 cm⁻¹ (C=O stretch) . Cross-reference with NIST Chemistry WebBook for validation .

Q. What are the key stability considerations for storing this compound?

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group.

- Avoid prolonged exposure to light, as UV irradiation can induce allyl ether rearrangement .

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Claisen rearrangements?

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the transition state of the Claisen rearrangement, predicting regioselectivity at the allyloxy group.

- Solvent effects (e.g., DMF vs. toluene) can be modeled using the Polarizable Continuum Model (PCM) to optimize reaction conditions . Experimental validation shows rearrangement to 2-allyl-4-hydroxybenzaldehyde derivatives occurs at 120–150°C .

Q. What strategies resolve contradictions in reported synthetic yields for allyloxybenzaldehyde derivatives?

- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and optimize reaction time (e.g., 2.5–4 hours for allylation) .

- Catalyst screening : Sodium perborate enhances allylation efficiency (yields up to 89%) compared to traditional bases like K₂CO₃ .

- Purification : Column chromatography (hexane/EtOAc, 6–10% gradient) reduces byproducts from over-allylation .

Q. How is this compound evaluated for biological activity in cancer research?

- MTT assay : Test anti-proliferative effects on cancer cell lines (e.g., HL-60 leukemia, HepG2 hepatocarcinoma) at concentrations 0–100 µg/mL. Calculate IC₅₀ values using GraphPad Prism .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 3-allyl-4-methoxy derivatives) to assess the role of allyloxy groups in cytotoxicity. SAR studies show enhanced activity against leukemia cells (IC₅₀ ~7.5 µg/mL) .

Q. What catalytic systems enable selective functionalization of this compound?

- Grubbs II catalyst : Facilitates ring-closing metathesis (RCM) of allyloxy groups to synthesize macrocyclic flavones .

- Palladium catalysts : Enable cross-coupling (e.g., Suzuki-Miyaura) at the aldehyde position for bioconjugation .

- Photoredox catalysis : Visible light (450 nm) with Ru(bpy)₃²⁺ promotes C-H activation for late-stage diversification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.